molecular formula C12H13N3O B1265252 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one CAS No. 1093058-26-4

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one

Cat. No. B1265252
M. Wt: 215.25 g/mol
InChI Key: WVMHBWUDAPTOQF-UHFFFAOYSA-N
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Description

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one is a derivative of 1,2,4-triazole, a heterocyclic compound containing a five-membered ring with three nitrogen atoms1. This compound is part of a class of molecules that have been extensively studied for their diverse biological activities12.



Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, typically involves the reaction of alkyl halides with azides3. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis4.



Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable1. The molecular structure of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one can be determined using single-crystal X-ray analysis5.



Chemical Reactions Analysis

1,2,4-Triazole derivatives, including 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, have been found to exhibit a broad range of biological activities. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds1.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques. For example, IR spectroscopy can provide information about functional groups present in the molecule, while 1H-NMR and Mass spectroscopy can provide information about the molecular structure4.


Scientific Research Applications

CYP26A1 Inhibitory Activity

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one and its derivatives demonstrate notable activity as inhibitors of the enzyme CYP26A1. This was established through cell-based assays, where certain derivatives displayed inhibitory activity comparable to known inhibitors. Such activity suggests potential applications in fields where CYP26A1 plays a critical role, such as in certain metabolic pathways (Pautus et al., 2006).

Structural Studies

The structural characteristics of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one derivatives have been extensively studied. Investigations into crystal structures of similar compounds provide insights into their conformational dynamics and potential interactions, which is vital for understanding their biological activities and applications in drug design (Anderson et al., 1984).

Molecular Conformation and Weak Hydrogen Bonds

The compound and its variants exhibit interesting molecular conformational behaviors and engage in weak hydrogen bonding. These characteristics are significant in understanding the molecular interactions and stability of these compounds, which can be applied in material science and pharmacology (Ciunik et al., 2002).

Antimicrobial Activities

Derivatives of 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit potential as antimicrobial agents, suggesting their use in developing new antimicrobial therapies (Al‐Azmi & Mahmoud, 2020).

Synthesis and Fungicidal Activity

Some derivatives of this compound have been synthesized and tested for their fungicidal activity. These studies indicate the potential of these compounds in agricultural applications, particularly as fungicides to protect crops from fungal infections (Mao et al., 2013).

Safety And Hazards

The safety of 1,2,4-triazole derivatives, including 4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one, is an important consideration. Some of these compounds have been evaluated for their cytotoxic effects on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines4.


Future Directions

The development of more effective and potent 1,2,4-triazole derivatives is one of the most clinical challenges in modern medicinal chemistry4. Further research is needed to optimize the synthesis process, improve the pharmacological properties, and minimize the potential toxicity of these compounds.


properties

IUPAC Name

4-phenyl-1-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(8-15-10-13-9-14-15)7-6-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMHBWUDAPTOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Dercho - 2015 - library-archives.canada.ca
Heme degradation is catalyzed through the action of heme oxygenases (HO), present as inducible (HO-1) and constitutive (HO-2) isoforms, resulting in the endogenous production of …
Number of citations: 4 library-archives.canada.ca

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